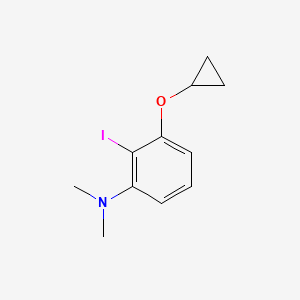![molecular formula C27H24O9 B12634881 (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3) CAS No. 919295-25-3](/img/structure/B12634881.png)
(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-hydroxybenzoyl)benzol–Wasser (1/3) ist eine komplexe organische Verbindung, die aus einem Benzolring besteht, der mit drei (4-Hydroxyphenyl)methanongruppen substituiert ist, von denen jede mit Wassermolekülen in einem Verhältnis von 1:3 verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tris(4-hydroxybenzoyl)benzol erfolgt üblicherweise durch die Reaktion von Benzol-1,3,5-triyltrichlorid mit 4-Hydroxybenzophenon unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Katalysators, wie z. B. Aluminiumchlorid, durchgeführt und erfordert wasserfreie Bedingungen, um eine Hydrolyse zu verhindern. Das Reaktionsgemisch wird üblicherweise auf einen Temperaturbereich von 80-100 °C erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
In der industriellen Produktion kann die Herstellung von Tris(4-hydroxybenzoyl)benzol durch den Einsatz von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsparameter und verbessert die Ausbeute und Reinheit des Produkts. Der Einsatz von automatisierten Systemen zur Überwachung und Anpassung der Reaktionsbedingungen sorgt für eine gleichbleibende Qualität und reduziert das Risiko von Kontaminationen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tris(4-hydroxybenzoyl)benzol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone zu bilden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Elektrophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und verwandte Verbindungen.
Reduktion: Alkohol-Derivate.
Substitution: Halogenierte oder nitrierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
Tris(4-hydroxybenzoyl)benzol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Aufgrund des Vorhandenseins von Hydroxylgruppen wird es wegen seines Potenzials als Antioxidans untersucht.
Medizin: Es wird wegen seiner potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und krebshemmende Aktivitäten, untersucht.
Industrie: Aufgrund seiner strukturellen Steifigkeit und Stabilität wird es bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Harzen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Tris(4-hydroxybenzoyl)benzol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Antioxidative Wirkung: Die Hydroxylgruppen können Wasserstoffatome spenden, um freie Radikale zu neutralisieren und so oxidative Schäden zu verhindern.
Entzündungshemmende Wirkung: Die Verbindung kann die Aktivität von Enzymen hemmen, die an der Entzündungsreaktion beteiligt sind, wie z. B. Cyclooxygenase.
Krebshemmende Wirkung: Sie kann die Apoptose von Krebszellen induzieren, indem sie bestimmte Signalwege aktiviert, wie z. B. den p53-Signalweg.
Wissenschaftliche Forschungsanwendungen
(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural rigidity and stability.
Wirkmechanismus
The mechanism of action of (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tris(4-methoxybenzoyl)benzol: Ähnliche Struktur, aber mit Methoxygruppen anstelle von Hydroxylgruppen.
Tris(4-aminobenzoyl)benzol: Enthält Aminogruppen anstelle von Hydroxylgruppen.
Einzigartigkeit
Tris(4-hydroxybenzoyl)benzol ist aufgrund des Vorhandenseins von Hydroxylgruppen einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Die Hydroxylgruppen verstärken seine antioxidativen Eigenschaften und machen es zu einem vielseitigen Zwischenprodukt für weitere chemische Modifikationen.
Eigenschaften
CAS-Nummer |
919295-25-3 |
|---|---|
Molekularformel |
C27H24O9 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
[3,5-bis(4-hydroxybenzoyl)phenyl]-(4-hydroxyphenyl)methanone;trihydrate |
InChI |
InChI=1S/C27H18O6.3H2O/c28-22-7-1-16(2-8-22)25(31)19-13-20(26(32)17-3-9-23(29)10-4-17)15-21(14-19)27(33)18-5-11-24(30)12-6-18;;;/h1-15,28-30H;3*1H2 |
InChI-Schlüssel |
UVBAIYCCZVSDPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)



![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)
![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)



![S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate](/img/structure/B12634871.png)
![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)
